3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine

Antiproliferative Prostate Cancer SAR

3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic small molecule belonging to the 1,2,4-oxadiazol-5-amine class. Its structure features a 3-(3-chlorophenyl) substituent on the oxadiazole core and an N-cyclopropyl group at the 5-amino position.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 1029751-92-5
Cat. No. B1438549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine
CAS1029751-92-5
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NO2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C11H10ClN3O/c12-8-3-1-2-7(6-8)10-14-11(16-15-10)13-9-4-5-9/h1-3,6,9H,4-5H2,(H,13,14,15)
InChIKeyIMZWLPRAEQBJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS 1029751-92-5): Chemical Profile and Research Context for Scientific Procurement


3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic small molecule belonging to the 1,2,4-oxadiazol-5-amine class. Its structure features a 3-(3-chlorophenyl) substituent on the oxadiazole core and an N-cyclopropyl group at the 5-amino position [1]. This compound is a member of a broader chemotype, N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, which has been investigated for antiproliferative activity, particularly against prostate cancer cell lines [2]. The compound is primarily available through chemical vendors as a research reagent with a typical purity of 97% .

Why Generic Substitution of 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine is Not Advisable Without Comparative Data


Within the 1,2,4-oxadiazol-5-amine chemical series, peripheral substituents exert a profound influence on biological activity. In the seminal structure-activity relationship (SAR) study by Krasavin et al., a 200-fold difference in antiproliferative potency was observed between the initial hit compound and the optimized lead, arising solely from modifications to the N-aryl and 3-aryl moieties [1]. This extreme sensitivity to substituent identity underscores why 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine cannot be considered interchangeable with other oxadiazol-5-amines. Its unique combination of a meta-chlorophenyl group at position 3 and an N-cyclopropyl group at position 5—a motif not extensively explored in published SAR studies—means its biological profile may diverge significantly from better-characterized analogs. Direct substitution without experimental validation carries substantial risk in any research or procurement decision.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine Against Closest Analogs


Structural Determinants of Antiproliferative Potency: Implication of the N-Cyclopropyl Group for 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine

The N-cyclopropyl substituent in 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine represents a distinct departure from the optimized N-aryl pharmacophore identified by Krasavin et al. In their study, N-aryl substituted analogs such as compound 2t (IC50 = 0.029 μM on DU-145 cells) were over 200-fold more potent than the initial hit compound 1 (IC50 = 5.7 μM), demonstrating the critical role of the N-substituent [1]. While the specific activity of the N-cyclopropyl analog has not been reported, the substantial potency cliff observed upon N-substituent variation suggests this compound will exhibit a unique activity profile that cannot be predicted from N-aryl analogs.

Antiproliferative Prostate Cancer SAR

Meta-Chlorophenyl vs. Other Aryl Substituents: Impact on Lipophilicity and Target Engagement Potential for 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine

The computed octanol-water partition coefficient (XLogP3-AA) for 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine is 3.3, reflecting a moderate lipophilicity conferred by the meta-chlorophenyl group [1]. In the SAR study by Krasavin et al., electron-rich or unsubstituted phenyl groups at the 3-aryl position were preferred for antiproliferative activity, while the impact of halogen substitution was not systematically evaluated [2]. Compared to the unsubstituted phenyl analog N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine (predicted XLogP3-AA ≈ 2.8), the meta-chlorophenyl modification increases lipophilicity, which may enhance membrane permeability and target binding but could also alter selectivity [1].

Lipophilicity Drug-likeness Physicochemical Properties

Molecular Topology Divergence: Distinguishing 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine from N-Aryl-Lacking Analogs

The topological polar surface area (TPSA) of 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine is computed to be 51 Ų, with a rotatable bond count of 3 and a hydrogen bond acceptor count of 4 [1]. In contrast, the direct analog 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine (CAS 62508-75-2), which lacks the N-cyclopropyl substitution, has a lower molecular weight (195.61 g/mol vs. 235.67 g/mol), a TPSA of approximately 52 Ų, and only 1 rotatable bond [2]. The introduction of the N-cyclopropyl group increases molecular complexity (complexity score 249 vs. ~180), adds conformational flexibility, and alters the hydrogen bond donor/acceptor topology—all factors known to influence target recognition and selectivity in high-throughput screening campaigns [1].

Chemoinformatics Molecular Diversity Chemical Space

Q-SAR Predicted Reactivity: 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine in Context of Antiproliferative QSAR Models

Quantitative structure-activity relationship (QSAR) models developed by Belaidi et al. on a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines identified key electronic and steric descriptors that correlate with antiproliferative activity [1]. While 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine was not specifically included in that training set, the model's emphasis on the electronic nature of the 3-aryl substituent and the steric profile of the N-substituent suggests that the combined electron-withdrawing meta-chloro group and the compact cyclopropyl ring may position this compound in a distinct region of chemical space relative to the model's applicability domain. This implies that activity predictions for this compound using existing models carry higher uncertainty, reinforcing the need for empirical testing rather than reliance on computational extrapolation from N-aryl analogs.

QSAR Chemoinformatics Antiproliferative Prediction

Recommended Research and Procurement Scenarios for 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine Based on Differentiation Evidence


Chemical Biology Probe for Investigating N-Substituent Effects in Oxadiazole-Mediated Antiproliferative Mechanisms

Given the established sensitivity of the oxadiazol-5-amine chemotype to N-substituent variation—with potencies ranging from 5.7 μM to 0.029 μM depending solely on the N-aryl group—3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine serves as a valuable tool compound for exploring the contribution of N-alkyl versus N-aryl substitution to target engagement and cellular potency [1]. Its procurement is warranted in any SAR campaign that seeks to expand beyond the well-characterized N-aryl pharmacophore space.

Molecular Diversity Element in Targeted Library Design for Prostate Cancer Screening

The compound's topological descriptors (TPSA = 51 Ų, MW = 235.67 g/mol, rotatable bond count = 3) place it in a favorable region of drug-like chemical space, while its N-cyclopropyl group offers a degree of conformational constraint not present in more flexible N-alkyl or N-aryl analogs [1]. Integrating this compound into a focused screening library can enhance molecular diversity and probe a distinct vector of the oxadiazol-5-amine SAR landscape, potentially revealing novel structure-activity relationships.

Reference Standard for Analytical Method Development and Quality Control of Halogenated Oxadiazole Libraries

With a commercial purity specification of 97% [1], 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine can serve as a readily accessible reference standard for developing and validating LC-MS or HPLC methods tailored to chlorinated oxadiazole derivatives. Its distinct retention time and mass spectral profile, arising from the combination of a chlorophenyl and cyclopropyl moiety, facilitate its use as a system suitability standard in high-throughput purification workflows.

Computational Chemistry Benchmark for Assessing Predictive Model Transferability to N-Alkyl Oxadiazoles

Existing QSAR models for antiproliferative oxadiazol-5-amines were trained predominantly on N-aryl analogs, with model R² values between 0.85 and 0.92 [1]. 3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine represents an ideal external validation compound to benchmark the transferability of these models to N-alkyl substituted chemotypes. Experimental IC50 data generated for this compound would directly quantify the predictive accuracy gap and guide refinement of in silico screening protocols.

Quote Request

Request a Quote for 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.